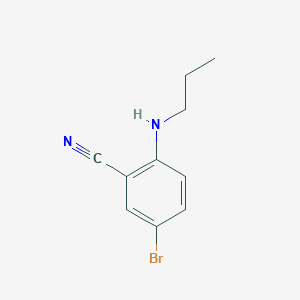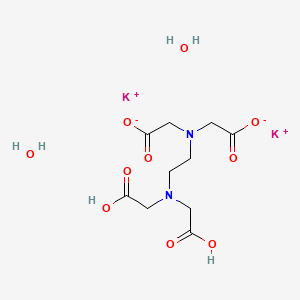
5-Bromo-2-(propylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(propylamino)benzonitrile is a chemical compound with the CAS Number: 1548576-71-1 . It has a molecular weight of 239.11 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 . This suggests that the compound contains a bromine atom and a propylamino group attached to a benzonitrile core.Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the retrieved sources, benzonitrile derivatives are known to participate in numerous chemical reactions due to the presence of a nitrile group, making them potent electrophiles .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Pathways
The environmental fate of structurally related benzonitrile herbicides, such as bromoxynil, has been extensively studied due to concerns about groundwater contamination. Microbial degradation plays a crucial role in mitigating the environmental impact of these compounds. Studies have shown common features in the degradation pathways of benzonitrile herbicides, accumulation of persistent metabolites, and the diversity of degrader organisms involved in the process. This research suggests potential applications in bioremediation strategies to address pollution from similar chemical compounds (Holtze, Sørensen, Aamand, & Sørensen, 2008).
Advances in Chemical Synthesis
Chemical synthesis utilizing halogenated benzonitriles, including brominated variants, has been a topic of interest due to their utility in creating complex organic molecules. For instance, palladium-catalyzed direct arylation has been applied to 5-halouracils and nucleosides, demonstrating the potential for creating significant bioactive molecules, such as RNA and DNA probes, without the need for arylboronic acid or stannane precursors. This technique showcases the versatility of halogenated benzonitriles in synthesizing biologically important compounds (Liang, Gloudeman, & Wnuk, 2014).
Material Science and Polymerization
In the field of material science, the application of benzonitrile derivatives extends to the polymerization processes. Atom transfer radical polymerization (ATRP) of styrene and acrylonitrile has been initiated using monofunctional and bifunctional initiators derived from benzonitriles. This research contributes to the development of new polymeric materials with potential applications in various industrial sectors, highlighting the role of benzonitrile derivatives in advancing polymer chemistry (Al‐harthi, Sardashti, Soares, & Simon, 2007).
Drug Discovery and Pharmaceutical Applications
Benzonitrile derivatives have been explored for their therapeutic potential. The study of bromhexine and ambroxol, semi-synthetic derivatives from the Indian shrub Adhatoda vasica, against Mycobacterium tuberculosis in vitro, is a prime example. These compounds have shown a pH-dependent growth-inhibitory effect on M. tuberculosis, suggesting their potential use as adjunctive therapy in tuberculosis. This research highlights the potential pharmaceutical applications of benzonitrile derivatives in combating infectious diseases (Grange & Snell, 1996).
Safety and Hazards
The safety data sheet for 5-Bromo-2-(propylamino)benzonitrile suggests that it should be handled with care. Users should avoid breathing in its mist, gas, or vapors and avoid contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
5-bromo-2-(propylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOWOJIUDDNCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(dipropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)


![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2646533.png)
![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)
![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2646540.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)
